
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride is a labeled compound used primarily in biochemical and proteomics research. It is also known by other names such as 2-Amino-7,9-dihydro-1H-purine-6,8-dione-13C3 Hydrochloride and 8-Hydroxyguanine-13C3 Hydrochloride . This compound is characterized by its molecular formula C2(13C)3H6ClN5O2 and a molecular weight of 206.56 . It is a stable isotope-labeled compound, which makes it valuable for various scientific studies.
準備方法
The synthesis of 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride involves the incorporation of carbon-13 isotopes into the purine structure. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the amino and hydroxyl groups at specific positions. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the incorporation of the carbon-13 isotopes. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity.
化学反応の分析
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert it back to its original purine form.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy due to its stable isotope labeling.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to oxidative DNA damage.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
作用機序
The mechanism of action of 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride involves its interaction with DNA repair enzymes. It acts as a substrate for MUTYH glycosylase, which recognizes and excises the damaged base, allowing for subsequent repair by DNA polymerase λ. This process is crucial for maintaining genomic stability and preventing mutations.
類似化合物との比較
Similar compounds to 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride include:
8-Oxoguanine-13C3 Hydrochloride: Another labeled compound used in DNA repair studies.
2-Amino-6,8-purinediol-13C3 Hydrochloride: Similar in structure but with different functional groups.
2-Amino-7,9-dihydro-1H-purine-6,8-dione-13C3 Hydrochloride: Another name for the same compound, highlighting its structural features.
The uniqueness of this compound lies in its specific labeling with carbon-13, which provides distinct advantages in tracing and studying biochemical pathways.
特性
分子式 |
C5H6ClN5O2 |
|---|---|
分子量 |
206.56 g/mol |
IUPAC名 |
2-amino-7,9-dihydro-1H-purine-6,8-dione;hydrochloride |
InChI |
InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H/i1+1,2+1,5+1; |
InChIキー |
NZKRTEBHJIBRHK-SCQVOKKOSA-N |
異性体SMILES |
C1(=O)[13C]2=[13C](N[13C](=O)N2)N=C(N1)N.Cl |
正規SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)

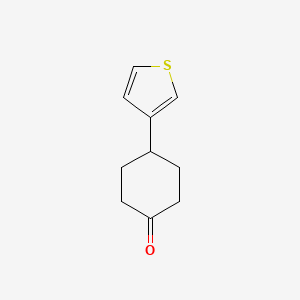
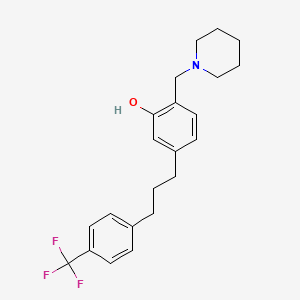
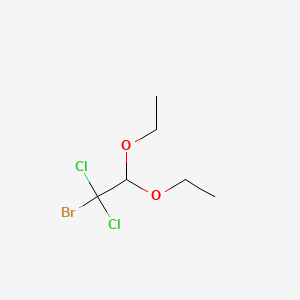
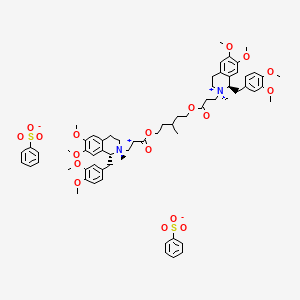
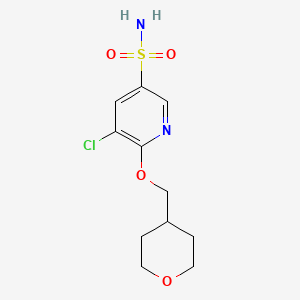
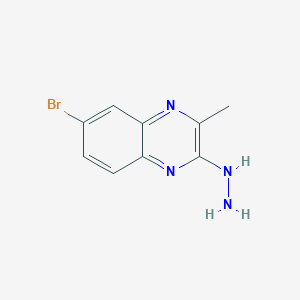
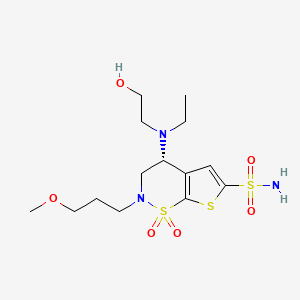
![2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile](/img/structure/B13865147.png)

![tert-butyl N-[acetyl(ethyl)amino]carbamate](/img/structure/B13865162.png)
